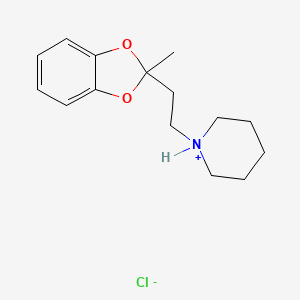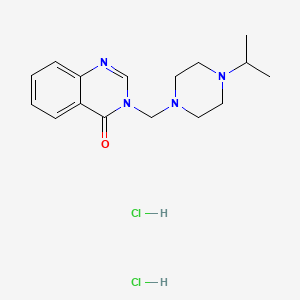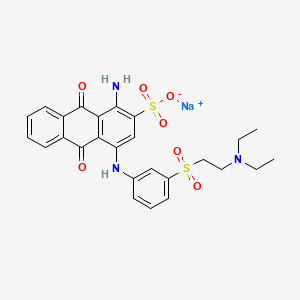
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate is a synthetic organic compound It is characterized by its cyclopropane ring, which is substituted with various functional groups, including dichloroethenyl, dimethyl, and phenoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Substituents: The dichloroethenyl, dimethyl, and phenoxyphenyl groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the need for purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dichloroethenyl group, potentially converting it to a less oxidized form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce less chlorinated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity, including its effects on various cellular processes.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction cascades or metabolic pathways.
相似化合物的比较
Similar Compounds
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: Lacks the phenoxyphenyl group.
Methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-phenylcyclopropane-1-carboxylate: Contains a phenyl group instead of a phenoxyphenyl group.
Uniqueness
The presence of the phenoxyphenyl group in methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
属性
分子式 |
C21H20Cl2O3 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3/c1-20(2)17(13-18(22)23)21(20,19(24)25-3)14-8-7-11-16(12-14)26-15-9-5-4-6-10-15/h4-13,17H,1-3H3/t17-,21+/m1/s1 |
InChI 键 |
BZCPMDGKZRKHIG-UTKZUKDTSA-N |
手性 SMILES |
CC1([C@H]([C@@]1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)





